molecular formula C8H8N2OS B11912549 8-Amino-2H-benzo[b][1,4]thiazin-3(4H)-one CAS No. 21762-31-2

8-Amino-2H-benzo[b][1,4]thiazin-3(4H)-one

Cat. No.: B11912549
CAS No.: 21762-31-2
M. Wt: 180.23 g/mol
InChI Key: INJNNVXOEQBWKK-UHFFFAOYSA-N
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Description

8-Amino-2H-benzo[b][1,4]thiazin-3(4H)-one is a heterocyclic compound that features a benzothiazine core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Amino-2H-benzo[b][1,4]thiazin-3(4H)-one typically involves a copper-catalyzed cascade method. This method uses 2-halo-N-(2-halophenyl)-acetamides and AcSH (acetyl sulfide) via an SN2/deacetylation/coupling process . The reaction conditions often include the use of copper catalysts and specific solvents to facilitate the reaction.

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the copper-catalyzed cascade method provides a scalable approach for synthesizing this compound. The process can be optimized for larger-scale production by adjusting reaction parameters such as temperature, solvent, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions: 8-Amino-2H-benzo[b][1,4]thiazin-3(4H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups .

Scientific Research Applications

8-Amino-2H-benzo[b][1,4]thiazin-3(4H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Amino-2H-benzo[b][1,4]thiazin-3(4H)-one, particularly in its role as an antitubercular agent, involves targeting the bacterial cell wall synthesis. The compound inhibits the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall. This inhibition disrupts the cell wall formation, leading to the death of the bacterial cells .

Comparison with Similar Compounds

Uniqueness: 8-Amino-2H-benzo[b][1,4]thiazin-3(4H)-one is unique due to its specific substitution pattern and the presence of an amino group, which can significantly influence its reactivity and biological activity. Its ability to inhibit DprE1 makes it a promising candidate for developing new antitubercular drugs .

Properties

CAS No.

21762-31-2

Molecular Formula

C8H8N2OS

Molecular Weight

180.23 g/mol

IUPAC Name

8-amino-4H-1,4-benzothiazin-3-one

InChI

InChI=1S/C8H8N2OS/c9-5-2-1-3-6-8(5)12-4-7(11)10-6/h1-3H,4,9H2,(H,10,11)

InChI Key

INJNNVXOEQBWKK-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=CC=CC(=C2S1)N

Origin of Product

United States

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